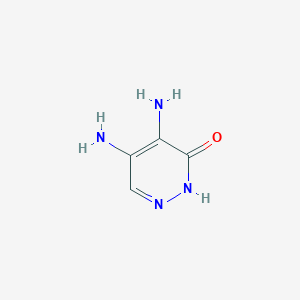

4,5-Diaminopyridazin-3(2H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-diamino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFNKLLRCNWYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507459 | |

| Record name | 4,5-Diaminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28682-73-7 | |

| Record name | 4,5-Diaminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4,5 Diaminopyridazin 3 2h One

Functionalization Strategies for the 4,5-Diaminopyridazin-3(2H)-one Scaffold

N-Arylation and N-Functionalization Techniques

The presence of two primary amino groups and a lactam nitrogen in this compound offers multiple sites for functionalization. N-arylation and other N-functionalization reactions, such as alkylation and acylation, are key strategies to expand the chemical space of this heterocyclic core.

N-Arylation: While direct N-arylation studies on this compound are not extensively documented, methodologies applied to similar heterocyclic systems can be considered. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent methods for N-arylation. For related N-heterocycles, catalyst systems composed of a palladium source like Pd(OAc)2 and specialized phosphine (B1218219) ligands have proven effective. For instance, the N-arylation of pyrazolopyridine-3-amine derivatives has been successfully achieved with various arylboronic acids. mdpi.com Copper-catalyzed N-arylation, known as the Ullmann condensation, represents another viable route, often employed for the arylation of imidazoles and other azoles. beilstein-journals.org These methods typically require careful optimization of the catalyst, ligand, base, and solvent to achieve high yields and regioselectivity, especially given the multiple nucleophilic sites on the diaminopyridazinone ring.

N-Alkylation: The alkylation of pyridazinone scaffolds and related amino-substituted heterocycles is a fundamental transformation. For related imidazopyridine systems, N-alkylation using alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common practice. nih.govfabad.org.tr The regioselectivity of alkylation can be influenced by steric and electronic effects of both the heterocyclic core and the alkylating agent. beilstein-journals.org For instance, in the alkylation of 1H-indazoles, the choice of base and solvent, such as NaH in THF, can direct the reaction towards the N-1 position. beilstein-journals.org Similar strategic considerations would be crucial for the selective alkylation of the amino groups or the ring nitrogen of this compound.

N-Acylation: N-acylation is another important functionalization reaction. 2-Acylpyridazin-3-ones have been developed as effective N-acylating agents for various amines under neutral conditions. organic-chemistry.org This method offers high chemoselectivity, preferentially acylating less sterically hindered amino groups. organic-chemistry.org Such an approach could potentially be adapted for the selective acylation of the exocyclic amino groups of this compound. The reaction of amines with acyl chlorides in the presence of a non-nucleophilic base is a standard and widely applicable acylation method. tubitak.gov.tr

Table 1: General Methodologies for N-Functionalization of Heterocycles

| Functionalization | Reagents/Catalysts | Typical Conditions | Applicable To (Analogous Systems) |

| N-Arylation | Pd(OAc)2/Phosphine Ligand, Arylboronic Acid | Base (e.g., K2CO3), Solvent (e.g., Toluene) | Pyrazolopyridines mdpi.com |

| CuI, Ligand (e.g., Diamine), Aryl Halide | Base (e.g., Cs2CO3), Solvent (e.g., DMF) | Imidazoles beilstein-journals.org | |

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Solvent (e.g., DMF) | Imidazopyridines nih.govfabad.org.tr |

| Alkyl Halide, Base (e.g., NaH) | Solvent (e.g., THF) | Indazoles beilstein-journals.org | |

| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine) | Solvent (e.g., CH2Cl2) | General Amines tubitak.gov.tr |

| 2-Acyl-4,5-dichloropyridazin-3-ones | Neutral, Solvent (e.g., CH3CN) | Primary and Secondary Amines organic-chemistry.org |

Formation of Fused Heterocyclic Systems from Diaminopyridazinones

The vicinal diamino functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting the two amino groups with a suitable dielectrophile or through cyclization reactions, new rings can be annulated onto the pyridazinone core, leading to novel polycyclic scaffolds.

A key example is the formation of the 1,2,3-triazolo[4,5-d]pyridazine ring system. The reaction of a 4,5-diaminopyridazinone with a nitrosonium ion source, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), leads to diazotization of the amino groups and subsequent cyclization to form the fused triazole ring. mdpi.com This method has been successfully used to prepare 3,5-dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one in high yield. mdpi.com

Similarly, reaction with other one-carbon synthons can lead to different fused systems. For example, condensation with formic acid or its derivatives can yield imidazo[4,5-d]pyridazine systems. The reaction of 3,4-diaminopyridine (B372788) with benzaldehyde (B42025) adducts to form imidazo[4,5-c]pyridines demonstrates a related strategy for imidazole (B134444) ring formation. nih.gov

Table 2: Synthesis of Fused Heterocycles from Diaminopyridazinones and Analogs

| Fused System | Reagent | Product | Yield | Reference |

| 1,2,3-Triazolo[4,5-d]pyridazine | Nitrosonium Ion (from NaNO2/Acid) | 3,5-Dihydro-4H-1,2,3-triazolo[4,5-d]pyridazin-4-one | 91% | mdpi.com |

| Imidazo[4,5-c]pyridine | Benzaldehyde-Na2S2O5 adduct | 5H-Imidazo[4,5-c]pyridine analogs | - | nih.gov |

Optimization of Reaction Conditions and Yields in Pyridazinone Synthesis

The optimization of reaction conditions is paramount for the efficient and scalable synthesis of pyridazinone derivatives. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of pyridazinone derivatives, microwave irradiation has been shown to be a powerful tool for accelerating reactions and improving yields. For instance, the one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles, aldehydes, and α-keto-nitriles showed significantly shortened reaction times and higher yields under microwave irradiation compared to conventional heating. mdpi.com

The choice of catalyst and solvent system is also critical. For the synthesis of 1-indanones via a rhodium(III)-catalyzed cyclization, screening of various additives and catalyst precursors was necessary to achieve optimal results. unm.edu In the context of N-alkylation of 1,2,3-triazoles, a study demonstrated that changing the solvent from acetonitrile (B52724) to DMF and lowering the temperature to -10°C dramatically improved the regioselectivity and yield of the desired product. organic-chemistry.org

For the synthesis of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), a related energetic material, the Taguchi experimental design method was employed to optimize parameters such as the molar ratio of reactants, reaction time, and temperature, leading to a significant increase in the product yield to 79.14%. Such systematic optimization approaches could be applied to maximize the yield and purity in the synthesis and subsequent functionalization of this compound.

Table 3: Examples of Optimized Reaction Parameters in Heterocyclic Synthesis

| Reaction Type | System | Optimized Parameter | Outcome | Reference |

| Multi-component Reaction | Pyrazolo[3,4-b]pyridines | Microwave Irradiation | Shortened reaction time, higher yields | mdpi.com |

| N-Alkylation | 1,2,3-Triazoles | Solvent (DMF), Temperature (-10°C) | Improved regioselectivity and yield | organic-chemistry.org |

| Nitration/Hydrolysis | FOX-7 Synthesis | Molar Ratio, Time, Temperature | Maximized yield (79.14%) |

Comprehensive Biological and Pharmacological Investigations of 4,5 Diaminopyridazin 3 2h One Derivatives

Antimicrobial Activity Studies

The quest for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives of 4,5-diaminopyridazin-3(2H)-one have emerged as a promising class of compounds with significant antimicrobial properties.

Antibacterial Efficacy and Spectrum of Activity

Recent studies have demonstrated that certain derivatives of pyridazinone exhibit potent antibacterial effects, particularly against Gram-positive bacteria.

The challenge of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new chemical entities with novel mechanisms of action. nih.gov MRSA is a significant cause of both community- and hospital-acquired infections and has developed resistance to many standard antibiotics. nih.govmdpi.com

Research has identified novel squaric amide derivatives that show significant bactericidal activity against various MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL. mdpi.com These compounds have been observed to disrupt the bacterial membrane. mdpi.com Similarly, other small molecules have been found to be highly effective against Gram-positive bacteria, including MRSA, with MIC values between 3.125–6.25 μg/ml. nih.gov These compounds act rapidly, killing exponentially growing MRSA within 30 minutes of exposure and are also effective against MRSA persister cells, which are tolerant to many existing medications. nih.gov The mechanism of action for these potent compounds involves the disruption of the bacterial cell envelope. nih.gov

Furthermore, indole (B1671886) derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising antibacterial activity against MRSA. turkjps.org For instance, an indole-thiadiazole derivative and an indole-triazole derivative demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin. turkjps.org

Table 1: Antibacterial Activity of Selected Derivative Classes against MRSA

| Compound Class | MIC Range (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| Squaric Amide Derivatives | 4–8 | Bacterial membrane disruption | mdpi.com |

| Imidazo[1,2-a]pyridine (B132010) Derivatives | 3.125–6.25 | Disruption of bacterial cell envelope | nih.gov |

| Indole-Thiadiazole/Triazole Derivatives | Not specified | Not specified | turkjps.org |

Antifungal Properties and Mechanism of Action (e.g., Glucan Synthase Inhibition)

In addition to their antibacterial effects, pyridazinone derivatives have been investigated for their antifungal properties. A key target for antifungal drug development is (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall that is absent in mammalian cells. scielo.br Inhibition of this enzyme leads to cell lysis and death of the fungus. scielo.br

Natural product inhibitors of (1,3)-β-D-glucan synthase, such as echinocandins and papulacandins, have been a source of inspiration for the development of new antifungal agents. scielo.brnih.govnih.gov A patent for pyridazinone derivatives as glucan synthase inhibitors highlights the potential of this chemical class in developing new antifungal therapies. google.com The piperazine (B1678402) propanol (B110389) derivative, GSI578, was identified as a potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase with an IC50 value of 0.16 microM. researchgate.net This suggests that derivatives of this compound could be designed to target this crucial fungal enzyme.

Antitubercular Potential

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, has spurred the search for new and more effective treatments. juniperpublishers.comnih.gov Hydrazide-hydrazone derivatives have shown a wide range of biological activities, including antitubercular effects. researchgate.net

Several studies have explored the antitubercular potential of various heterocyclic compounds. For instance, a series of N2-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Among them, the 5-nitro-2-furfurylidene derivative (compound 3j) exhibited the highest antituberculosis activity, with an IC50 of 6.16 µg/mL. nih.gov Another study on salicylic (B10762653) acid derivatives demonstrated that salicylic acid and its iodinated forms have promising antitubercular activities by disrupting the intrabacterial pH homeostasis of M. tuberculosis. nih.gov While direct studies on this compound derivatives are not extensively detailed in the provided results, the activity of related hydrazide and heterocyclic structures suggests a promising avenue for future research into their antitubercular potential.

Anti-inflammatory and Analgesic Research

Chronic inflammatory diseases are a major health concern, and the development of safer and more effective anti-inflammatory drugs is a priority. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used but are associated with significant side effects. d-nb.info

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Profiles

The arachidonic acid cascade, which involves the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), is a key pathway in inflammation. d-nb.info COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, while 5-LOX is involved in the synthesis of leukotrienes. d-nb.info Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with improved safety profiles. d-nb.info

Previous research on pyrrolo[3,4-d]pyridazinone derivatives has shown their potential as selective COX-2 inhibitors. mdpi.com These compounds were found to have a better affinity for the COX-2 isoenzyme compared to the reference drug Meloxicam. mdpi.com Further studies on novel pyrrolo[3,4-d]pyridazinone derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore have confirmed their selective COX-2 inhibitory activity in vitro, which correlates well with molecular modeling results. mdpi.com

Research into other heterocyclic structures has also yielded promising dual COX/LOX inhibitors. Chalcone derivatives, for example, have been identified as potent dual inhibitors of COX-2 and 5-LOX, with one compound showing significant anti-inflammatory activity in vivo. eco-vector.com Similarly, certain flavonoids have been investigated for their dual inhibitory activities. d-nb.info While direct data on the COX/LOX inhibitory profiles of this compound itself is limited in the provided search results, the established anti-inflammatory potential of related pyridazinone structures suggests that this core is a valuable scaffold for designing novel anti-inflammatory agents.

Table 2: COX/LOX Inhibitory Activity of Related Compound Classes

| Compound Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinone Derivatives | Selective COX-2 | Better affinity for COX-2 than Meloxicam. | mdpi.com |

| Chalcone Derivatives | Dual COX-2/5-LOX | Potent dual inhibition with in vivo anti-inflammatory effects. | eco-vector.com |

| Flavonoids | Dual COX-2/5-LOX | Investigated for dual inhibitory properties. | d-nb.info |

In Vivo Anti-inflammatory Models and Efficacy Assessment

Derivatives of pyridazinone have demonstrated notable anti-inflammatory properties in various in vivo models. mdpi.com For instance, certain pyridazinone-like compounds have been evaluated for their ability to mitigate inflammation. mdpi.com Pyrazolone-based Formyl Peptide Receptor (FPR) agonists, such as Cmpd43, have shown anti-inflammatory effects in murine models of ear inflammation and air-pouch inflammation. mdpi.com In animal models of rheumatoid arthritis, this compound was found to reduce joint swelling, tissue inflammation, synovitis, and cartilage damage. mdpi.com

Furthermore, pyridazinone derivatives containing an indole moiety have been identified as potential phosphodiesterase type 4 (PDE4) inhibitors, a target known for its role in inflammatory pathways. nih.gov One such derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, has shown promising activity and selectivity for PDE4B isoenzymes and can regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov The anti-inflammatory efficacy of novel benzimidazole (B57391) derivatives, which are structurally related to pyridazinones, was assessed using the carrageenan-induced paw edema model, a standard in vivo test for acute inflammation. ekb.eg Several of these compounds exhibited significant inhibitory potency, comparable to the standard drug indomethacin. ekb.eg

The anti-inflammatory activity of pyrimidine (B1678525) derivatives has also been investigated. nih.gov These compounds' effects on cyclooxygenase (COX-1 and COX-2) activity and their ability to inhibit the growth of inflammatory cells were evaluated. nih.gov Some pyrimidine derivatives displayed high selectivity for COX-2, an enzyme directly involved in the inflammatory response. nih.gov

Analgesic Effects and Pain Pathway Modulation

The central nervous system possesses intricate pathways for modulating pain, involving various neurotransmitters and receptors. nih.govtmc.edu Pathological pain can result from increased responsiveness of primary nociceptors or changes in the central processing of pain signals. nih.gov The synaptic processing of pain-related signals primarily occurs in the spinal cord's dorsal horn, the first site of synaptic integration. nih.gov

Pyridazinone and its structurally related derivatives have been investigated for their potential to modulate these pain pathways. FPR agonists with 2-pyridinone and pyridazinone scaffolds have been reported to decrease pain hypersensitivity in rats with complete Freund's adjuvant (CFA)-induced inflammatory arthritis. mdpi.com This suggests an interaction with pain modulation mechanisms. The modulation of pain can occur through various mechanisms, including the blockage of neurotransmitter release by inhibiting calcium influx into presynaptic terminals or by opening potassium channels, which leads to hyperpolarization and inhibition of neuronal activity. tmc.edu Endogenous opioids like enkephalins, endorphins, and dynorphins play a significant role in this modulation. tmc.edunih.gov Additionally, other neurochemicals such as serotonin (B10506) and norepinephrine (B1679862) are involved in modulating signals related to tissue damage. nih.gov

The development of analgesic adjuvants aims to optimize pain relief by targeting these complex pathways. mhmedical.com While direct studies on this compound's specific interaction with all these pathways are not extensively detailed, the analgesic effects of related pyridazinone structures in inflammatory pain models point towards their potential to influence pain signaling. mdpi.com

Anticancer and Antiproliferative Investigations

Inhibition of Protein Kinases (e.g., STAT3, FGFR1, FAK)

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in the development and progression of various cancers, including medulloblastoma, where its activation is linked to increased cell proliferation and survival. nih.gov Inhibition of STAT3 is a promising therapeutic strategy. nih.govoncotarget.com Preclinical studies have shown that inhibiting STAT3 can make medulloblastoma cells more sensitive to chemotherapy. nih.gov For example, the small-molecule STAT3 inhibitor, Stattic, has demonstrated the ability to decrease tumor growth and increase survival in mouse models of medulloblastoma. nih.gov

Derivatives of various heterocyclic compounds have been designed as STAT3 inhibitors. For instance, a series of theophylline-based derivatives were developed as dual inhibitors of STAT3 and NF-κB signaling pathways. nih.gov The most active of these compounds potently inhibited STAT3 activation in 4T1 breast cancer cells with IC50 values in the low micromolar range (4.22-8.21 μM). nih.gov

FGFR1 Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is another key target in cancer therapy, with its aberrant signaling promoting cancer progression and chemoresistance in gastric cancer. frontiersin.org Several classes of compounds have been developed as FGFR inhibitors. A series of 2-oxo-3,4-dihydropyrimido[4,5-d]-pyrimidinyl derivatives were designed as irreversible inhibitors of the FGFR family. rcsb.org One of the most promising compounds from this series potently inhibited FGFR1, FGFR2, and FGFR3 with IC50 values of 1.06, 0.84, and 5.38 nM, respectively. rcsb.org

Furthermore, pyrazolo[3,4-d]pyridazinone derivatives have been developed as covalent FGFR inhibitors. frontiersin.org Asymmetric analogues of Af23 and NDGA, retaining a bisaryl-1,4-dien-3-one framework, have also been synthesized and evaluated for FGFR1 inhibitory activity, with some showing considerable potency. frontiersin.org

FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many human cancers and plays a crucial role in cell adhesion, migration, proliferation, and survival. mdpi.com Consequently, targeting FAK is considered a promising anticancer strategy. mdpi.com Thieno[3,2-d]pyrimidine derivatives have been identified as novel FAK inhibitors. nih.gov An extensive structure-activity relationship study led to the identification of a lead compound that also showed excellent potency against FLT3 mutants. nih.gov Additionally, 2,4-diaminopyrimidine (B92962) derivatives have been discovered as potent FAK inhibitors capable of activating the Hippo pathway in Esophageal Squamous Cell Carcinoma (ESCC). nih.gov

The table below summarizes the inhibitory activities of representative kinase inhibitors.

| Compound Class | Target Kinase | Representative Compound | IC50 Value |

| Theophylline-based derivatives | STAT3 | 12a, 12b, 17b | 4.22-8.21 μM |

| 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives | FGFR1 | 2l | 1.06 nM |

| 1,2,4-Triazole derivatives | FAK | 3d | 18.10 nM |

Tubulin Polymerization Inhibition

Disrupting the dynamics of tubulin, a key component of the cytoskeleton, is a well-established strategy in anticancer therapy. nih.gov Inhibitors of tubulin polymerization often target the colchicine (B1669291) binding site, leading to cytotoxicity. nih.gov Various heterocyclic fused pyrimidines have been designed and evaluated as tubulin polymerization inhibitors that target this site. nih.gov Certain verubulin (B1683795) derivatives have been reported as dual inhibitors of both tubulin and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov

Fused imidazo[1,2-a]pyridine and -pyrazine analogues have also been designed as colchicine-site tubulin polymerization inhibitors with the aim of improving metabolic stability while maintaining or enhancing potency. nih.gov Several of these compounds were found to inhibit tubulin polymerization at a level comparable to colchicine. nih.gov For example, compound 4c, a millepachine (B2987336) derivative, was shown to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net In a cell-free assay, some heterocyclic-fused pyrimidines, such as compounds 4a and 6a, effectively inhibited tubulin polymerization in a dose-dependent manner. nih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of this compound and related heterocyclic structures have been evaluated for their cytotoxic effects against a variety of cancer cell lines.

Novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker have been synthesized and assessed for their anti-proliferative effects against gastric adenocarcinoma (AGS) cells. nih.gov Some of these compounds demonstrated good anti-proliferative activity with limited cytotoxicity against normal human gingival fibroblasts. nih.gov The two most promising compounds from this series, 12 and 22, were found to induce oxidative stress and apoptosis in AGS cells. nih.gov

Synthetic β-nitrostyrene derivatives have also shown inhibitory activity against MCF-7, MDA-MB-231, and ZR75-1 breast cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.gov The mechanism of cytotoxicity for these compounds involves cell cycle arrest at the G2/M phase, activation of caspase cascades, and induction of autophagy. nih.gov

The cytotoxic activity of tryptamine-geldanamycin hybrids was evaluated against several cancer cell lines. japsonline.com These compounds exhibited selective cytotoxicity toward some cancer cells at lower concentrations compared to normal cells. japsonline.com For example, one derivative showed stronger cytotoxicity against human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells than the parent compound, geldanamycin. japsonline.com

The table below presents the in vitro cytotoxicity of selected derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Representative Compound | IC50 Value |

| 3(2H)-Pyridazinone derivatives | Gastric Adenocarcinoma (AGS) | 12 and 22 | Not specified |

| β-Nitrostyrene derivative | MCF-7 | CYT-Rx20 | 0.81 ± 0.04 μg/mL |

| β-Nitrostyrene derivative | MDA-MB-231 | CYT-Rx20 | 1.82 ± 0.05 μg/mL |

| Tryptamine-geldanamycin hybrid | MCF-7 | Compound 3 | 82.50 μg/mL |

| Tryptamine-geldanamycin hybrid | HepG2 | Compound 3 | 114.35 μg/mL |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | Compound 2 | 4.3 ± 0.11 µg/mL |

Cardiovascular and Metabolic Disease Research

The pyridazinone scaffold is a core component of several compounds investigated for their effects on the cardiovascular system. nih.govnih.gov Derivatives of 4,5-dihydro-3(2H)pyridazinone have been utilized as positive inotropes, antihypertensives, and inhibitors of platelet aggregation. nih.gov A study involving the synthesis of 24 new 4,5-dihydro-3(2H)pyridazinone derivatives revealed that twelve of these compounds exhibited a higher effective positive inotropic response on isolated rabbit hearts compared to digoxin. nih.gov Additionally, four of these compounds demonstrated a marked and significant hypotensive effect. nih.gov

One specific derivative, TZC-5665, and its primary human metabolite, M-2, have been studied for their cardiovascular effects. nih.gov In isolated guinea pig and dog heart preparations, TZC-5665 displayed negative chronotropic and inotropic effects, whereas M-2 showed a potent positive inotropic effect with a slight positive chronotropic effect. nih.gov In blood-perfused dog heart preparations, M-2 was found to increase contractile force and coronary blood flow. nih.gov Both TZC-5665 and M-2 were identified as potent and selective inhibitors of phosphodiesterase (PDE) III. nih.gov

Metabolic disorders, a cluster of metabolic abnormalities characterized by dysfunction in glucose and lipid metabolism, have become a significant public health concern. nih.gov These disorders include type 2 diabetes mellitus, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia, often driven by insulin (B600854) resistance. nih.gov While direct research on this compound in metabolic diseases is limited, the broader class of indole derivatives, which share some structural similarities, have been investigated for their effects on regulating glucose homeostasis and lipid metabolism. nih.gov Indole itself can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in managing obesity. nih.gov

Vasodilatory Effects

Central Nervous System (CNS) Activity

The pyridazinone scaffold has also been investigated for its effects on the central nervous system, particularly for anticonvulsant, antidepressant, and anxiolytic properties. researchgate.netsarpublication.com

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov Pyridazinone derivatives have been identified as a promising class of compounds with potential anticonvulsant activity. scispace.com For example, a study on 4,5-dihydropyridazin-3(2h)-one (B15461548) derivatives showed that a compound with a chloro substituent was particularly effective in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models of seizures. nih.gov Other heterocyclic systems containing the pyridazinone moiety, such as certain phthalazinone derivatives, have also been synthesized and evaluated for their anticonvulsant properties, with some compounds showing significant activity. nih.gov The anticonvulsant activity of these compounds is often evaluated in vivo using models like the pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov

Table 4: Anticonvulsant Activity of Selected Pyridazinone Derivatives No specific data for this compound was found in the search results. The table below is a representative example based on the activity of related pyridazinone compounds.

| Compound Structure/Class | Animal Model | Test | Observed Activity | Source |

|---|---|---|---|---|

| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | Mouse | scPTZ and MES | 85.44% inhibition | nih.gov |

| Phthalazinone Derivative 9b | Mouse | PTZ-induced convulsions | Highest anticonvulsant activity in the series | nih.gov |

Some pyridazinone derivatives have shown potential as antidepressant and anxiolytic agents. ontosight.aisarpublication.com Research in this area often involves evaluating the compounds' interactions with various neurotransmitter systems, such as the serotonergic system. nih.gov For instance, certain pyridazinone derivatives have been investigated for their antagonist activity at serotonin receptors like 5-HT1A and 5-HT7, which are implicated in depression and anxiety. nih.gov Behavioral models in rodents, such as the forced swim test and the elevated plus-maze, are commonly used to assess the antidepressant and anxiolytic-like effects of these compounds. nih.gov While direct studies on this compound are limited in this context, the broader class of pyridazinones represents a promising area for the development of new CNS-active drugs. researchgate.netontosight.ai

Table 5: Antidepressant and Anxiolytic-like Activity of Pyridazinone-related Derivatives No specific data for this compound was found in the search results. The table below is a representative example based on the activity of related compounds.

| Compound | Target/Mechanism | Behavioral Test | Observed Effect | Source |

|---|---|---|---|---|

| HBK-15 | 5-HT1A, 5-HT7, 5-HT3 antagonist | Forced Swim Test (Mouse) | Antidepressant-like activity | nih.gov |

| HBK-14 | 5-HT1A, 5-HT7 antagonist | Elevated Plus Maze (Mouse) | Anxiolytic-like properties | nih.gov |

Anticonvulsant Activity

Insecticidal Activity and Agrochemical Applications

Pyridazine (B1198779) and pyridazinone derivatives are recognized for their significant potential in crop protection. scispace.comnih.gov They form the core structure of many agrochemicals due to their high activity and favorable environmental profiles. nih.gov These compounds have been shown to exhibit a range of activities, including insecticidal, fungicidal, and herbicidal properties. scispace.comnih.govnih.gov

Specifically, derivatives of 3-cyano-1,4-dihydro-pyridazin-4-one have been synthesized and tested for their insecticidal activity against pests like the oleander aphid (Aphis nerii). frontiersin.org In these studies, some of the synthesized compounds demonstrated potent insecticidal effects against both adult and nymph stages of the aphids. frontiersin.org The development of novel insecticides is crucial due to increasing pest resistance to existing chemical agents. openmedicinalchemistryjournal.com The pyridazinone scaffold continues to be a focus of research for creating new, effective, and environmentally safer pesticides. nih.govontosight.ai

Table 6: Insecticidal Activity of Pyridazinone Derivatives

| Compound/Derivative Class | Target Pest | Activity Metric (e.g., LC50) | Observed Effect | Source |

|---|---|---|---|---|

| 3-cyano-1,4-dihydropyridazin-4-one derivative | Aphis nerii (nymphs) | LC50 = 0.02 ppm | Potent insecticidal activity | frontiersin.org |

| 4,5-dihydropyrazolo[1,5-a]quinazoline 4m | Plutella xylostella | LC50 = 3.87 mg L-1 | High insecticidal activity | openmedicinalchemistryjournal.com |

| 4,5-dihydropyrazolo[1,5-a]quinazoline 4a | Plutella xylostella | LC50 = 5.10 mg L-1 | High insecticidal activity | openmedicinalchemistryjournal.com |

Larvicidal Efficacy and Neuroreceptor Interactions of Pyridazinone Derivatives

While specific research on the larvicidal efficacy and neuroreceptor interactions of this compound is not extensively documented in publicly available literature, the broader class of pyridazinone derivatives has been the subject of various pharmacological investigations. These studies provide valuable insights into the potential biological activities of this heterocyclic scaffold, including its effects on insects and the central nervous system.

Larvicidal Efficacy of Pyridazinone Derivatives

Several studies have highlighted the potential of pyridazinone derivatives as larvicidal agents, particularly against mosquito species that act as vectors for various diseases.

A study on the insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one demonstrated that pyridazinone derivatives exhibit significant toxicity against the larvae of Culex pipiens. The research compared the larvicidal activity of these compounds against both laboratory and field strains of the mosquito larvae. The results indicated that the tested compounds were generally more effective against the laboratory strain. Notably, furanone, pyridazinone, and oxadiazole derivatives showed the best insecticidal toxicity relative to the commercial insecticide imidacloprid (B1192907) against both strains. researchgate.net

The larvicidal activity is often quantified by the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. The following table summarizes the LC50 values for some of the tested pyridazinone-related derivatives against Culex pipiens larvae at 48 hours post-treatment.

| Compound | Lab Strain LC50 (μg/mL) | Field Strain LC50 (μg/mL) |

| 1 | 1.98 | 18.05 |

| 2 | 1.83 | 20.24 |

| 3 | 2.29 | 21.62 |

| 5 | 1.41 | 18.49 |

| 6 | 1.92 | 19.22 |

| 7 | 2.19 | 20.73 |

| Imidacloprid (IMI) | 2.27 | 19.57 |

| Data sourced from Ramadan et al., 2022. researchgate.net |

The structure-activity relationship (SAR) studies in this research suggested that the presence of an aromatic moiety in the synthesized compounds increased their hydrophobicity. researchgate.net This property can enhance their permeability through the insect's outer layer, or integument, leading to improved insecticidal activity. researchgate.net

Neuroreceptor Interactions of Pyridazinone Derivatives

The pyridazinone scaffold is also recognized for its diverse biological activities related to the central nervous system, with some derivatives showing potential interactions with various neurotransmitter receptors.

Compounds with structures similar to pyridazinone derivatives have been investigated for their effects on the central nervous system, particularly as potential antidepressants or anxiolytics. scribd.com The pharmacological activity in this area is often attributed to their ability to bind to and modulate the activity of serotonin receptors or other neurotransmitter receptors in the brain. scribd.com The specific chemical structure, including the presence of moieties like an indole group, a piperazine ring, and a pyridazinone backbone, suggests a potential for interaction with serotonin receptors. scribd.com

Furthermore, pyridazinone derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism utilized in the treatment of conditions like Alzheimer's disease. nih.gov The ability of certain pyridazinone derivatives to interact with the active site of this enzyme highlights their potential as modulators of cholinergic neurotransmission.

While direct evidence for the neuroreceptor interactions of this compound is lacking, the established activity of the broader pyridazinone class suggests that this compound could also exhibit interactions with neurological targets. The presence of two amino groups on the pyridazine ring in this compound would likely influence its polarity and hydrogen bonding potential, which could, in turn, affect its binding affinity for various receptors.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Molecular Determinants for Biological Activity

The nature and position of substituents on the pyridazinone core are crucial for modulating biological activity. ddtjournal.com Hydrophobic and electronic characteristics of these substituents significantly impact how the molecule interacts with its biological target. spu.edu.syrsc.org For instance, the introduction of specific groups can enhance binding by occupying hydrophobic pockets or by forming additional hydrogen bonds within the active site of an enzyme or receptor. dovepress.com

Impact of Substituent Effects on Pharmacological Profiles

The pharmacological profiles of 4,5-Diaminopyridazin-3(2H)-one analogs can be finely tuned by strategic placement of various substituents. rsc.org The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution across the molecule, thereby influencing its interaction with target proteins. rsc.orgjocpr.com For example, electron-withdrawing groups can enhance the acidity of nearby protons, potentially leading to stronger hydrogen bonds. rsc.org Conversely, electron-donating groups can increase the electron density on the heterocyclic ring, which may affect its stacking interactions with aromatic residues in the binding pocket. jocpr.com

The steric properties of substituents also play a significant role. spu.edu.sy Bulky groups can either enhance or hinder biological activity depending on the topography of the binding site. A well-placed bulky substituent might fit snugly into a hydrophobic pocket, increasing binding affinity. However, a poorly positioned bulky group could lead to steric clashes, preventing the molecule from adopting the optimal conformation for binding. spu.edu.sy

Table 1: Impact of Substituent Properties on Biological Activity

| Substituent Property | Effect on Pharmacological Profile | Reference |

|---|---|---|

| Electron-withdrawing | Can enhance hydrogen bond strength. | rsc.org |

| Electron-donating | May influence aromatic stacking interactions. | jocpr.com |

| Steric bulk | Can either enhance binding by filling hydrophobic pockets or cause steric hindrance. | spu.edu.sy |

Stereochemical Investigations and Enantiomeric Potency

Stereochemistry is a critical factor in the biological activity of many chiral derivatives of this compound. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological potencies and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

The three-dimensional arrangement of atoms in a molecule determines its fit within a binding site. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even cause undesirable side effects. Therefore, the separation and testing of individual enantiomers are crucial steps in the drug development process for chiral analogs of this compound. nih.gov

Development of Pharmacophore Models for Target Identification

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. researchgate.netcomputabio.com For derivatives of this compound, pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target (structure-based). computabio.com

These models typically define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their spatial relationships. dovepress.comresearchgate.net For instance, a pharmacophore model for a series of pyridopyridazin-6-one inhibitors of p38-α MAPK identified three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring as crucial for activity. dovepress.com Once developed and validated, these pharmacophore models can be used as 3D queries to screen large chemical databases for new molecules that match the required features, thus accelerating the discovery of novel drug candidates. researchgate.netnih.gov This approach is particularly valuable when the precise structure of the biological target is unknown. researchgate.net

3D-QSAR Modeling for Predictive Bioactivity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique that correlates the biological activity of a set of molecules with their 3D properties. researchgate.net This method provides a quantitative prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ijstr.orgmdpi.com Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and relates these fields to their biological activities. japsonline.compitt.edu CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. japsonline.com These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a 3D-QSAR study on a series of inhibitors can reveal that adding a bulky, electropositive group at a specific position on the this compound scaffold would be beneficial for activity. mdpi.com The statistical robustness of these models is assessed through various parameters, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). japsonline.commdpi.com

Table 2: Key Parameters in 3D-QSAR Modeling

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by leaving out one or more compounds during model generation and predicting their activity. | A q² > 0.5 is generally considered indicative of a good predictive model. | japsonline.commdpi.com |

| R² (Non-cross-validated R²) | A measure of the correlation between the experimental and predicted activities for the training set of compounds. | A high R² value indicates a good fit of the model to the training data. | japsonline.commdpi.com |

| CoMFA | Comparative Molecular Field Analysis; evaluates steric and electrostatic fields. | Provides insights into the steric and electronic requirements for activity. | nih.govjapsonline.com |

| CoMSIA | Comparative Molecular Similarity Indices Analysis; evaluates steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | Offers a more comprehensive understanding of the physicochemical properties influencing activity. | nih.gov |

Advanced Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the properties of molecules, such as their geometry, energy levels, and reactivity. rasayanjournal.co.in For pyridazinone derivatives, DFT calculations offer deep insights into their intrinsic chemical nature. mdpi.com

Electronic Structure Analysis (HOMO, LUMO, Energy Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more polarizable, has lower kinetic stability, and is more chemically reactive. mdpi.com Conversely, a large energy gap implies high stability and low reactivity. In studies of pyridazinone derivatives, the HOMO-LUMO gap is analyzed to predict their chemical reactivity and potential for biological activity. mdpi.com While specific values for 4,5-Diaminopyridazin-3(2H)-one are not available in the reviewed literature, DFT studies on related structures are used to estimate their reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of molecules. uni-muenchen.denih.gov It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are rich or poor in electrons. uni-muenchen.de This map helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative potential (typically colored red and yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.com For example, in a study on 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, a related compound, the MEP map showed that the negative electrostatic potential was primarily localized around the oxygen atom of the carbonyl group, identifying it as the most reactive site for an electrophilic attack. mdpi.com Such analysis is crucial for predicting the interaction of pyridazinone compounds with biological targets.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that quantify its chemical properties and reactivity. nih.gov These descriptors, calculated using DFT, provide a quantitative basis for understanding and predicting how a molecule will behave in a chemical reaction. mdpi.comrasayanjournal.co.in Key global reactivity descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

These descriptors are used to compare the reactivity of different molecules. rasayanjournal.co.in For instance, studies on pyridazine (B1198779) derivatives use these parameters to correlate their structural features with their observed biological activity. mdpi.com

Table 1: Key Quantum Chemical Descriptors This table outlines the primary quantum chemical descriptors used to predict molecular reactivity.

| Descriptor | Symbol | Definition | Significance |

| Electronegativity | χ | The tendency of a molecule to attract electrons. | Predicts electron flow between interacting molecules. |

| Chemical Hardness | η | Resistance to deformation of the electron cloud. | High hardness correlates with low reactivity and high stability. |

| Chemical Softness | S | The reciprocal of chemical hardness (S = 1/η). | High softness correlates with high reactivity and low stability. |

| Electrophilicity Index | ω | A measure of the energy lowering upon accepting electrons. | Indicates the electrophilic character of a molecule. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. biotech-asia.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Although specific molecular docking studies for this compound were not identified in the searched literature, the principles of this methodology are widely applied to similar heterocyclic compounds. biotech-asia.orgnih.gov

Ligand-Protein Interaction Profiling and Binding Modes

The primary goal of molecular docking is to characterize the interactions between a ligand and the amino acid residues within a protein's binding site. plos.org These interactions are predominantly non-covalent and include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions (salt bridges)

Pi-stacking and pi-cation interactions

A detailed analysis of these interactions helps to understand the ligand's binding affinity and specificity for the target protein. nih.govresearchgate.net The binding mode describes the specific conformation and orientation of the ligand within the active site, which is crucial for its biological function. plos.org For a molecule like this compound, docking studies would aim to identify which of its functional groups (e.g., amino groups, carbonyl group, pyridazine ring) are involved in key interactions with a target protein.

Identification of Key Active Site Residues for Interaction

An active site is a specific region of an enzyme where substrate molecules bind and undergo a chemical reaction. nih.gov Identifying the key amino acid residues within this site that directly interact with the ligand is a critical outcome of molecular docking studies. beilstein-journals.orgnih.gov These residues are responsible for anchoring the ligand in the correct orientation for catalysis or inhibition. nih.gov

For example, studies on other heterocyclic inhibitors have successfully identified critical residues such as specific arginines, tyrosines, or tryptophans that form essential hydrogen bonds or hydrophobic contacts. beilstein-journals.org For this compound, identifying such residues would be a vital step in validating its mechanism of action against a putative biological target and would guide further optimization of its structure to enhance potency and selectivity.

Virtual Screening and Target Prediction through Inverse Virtual Screening

Virtual screening is a computational technique used extensively in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com Conversely, inverse virtual screening (IVS), also known as target fishing, flips this paradigm. Instead of screening many compounds against a single target, IVS screens a single compound of interest against a large database of biological targets. frontiersin.orgupv.es This approach is invaluable for identifying potential on-target and off-target interactions, which helps in elucidating a compound's mechanism of action, predicting potential side effects, and discovering new therapeutic indications for existing drugs (drug repositioning). frontiersin.orgupv.es The process typically involves docking the query molecule into the binding sites of numerous proteins and ranking the targets based on predicted binding affinity scores. nih.gov

While specific IVS studies for this compound were not prominently identified, the broader class of pyridazinone derivatives has been subject to extensive virtual and molecular docking studies to identify potential biological targets and assess binding affinity. For example, various synthesized 6-aryl-pyridazinone derivatives were screened for their binding modes with HIV reverse transcriptase, revealing favorable interactions within the active receptor domain. tandfonline.com In another study, a virtual screening campaign led to the identification of a novel chemical scaffold for serotonin (B10506) receptor ligands. nih.gov These examples highlight the power of screening techniques to identify promising compounds and their potential targets from vast chemical and biological spaces, a principle that is central to IVS.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of ligand-protein complexes. bohrium.comnih.gov For pyridazinone derivatives, MD simulations have been instrumental in validating docking poses, assessing the stability of the complex, and understanding the conformational changes that occur upon binding.

A critical application of MD simulations is to assess the stability of a ligand-protein complex once the ligand is bound to the active site of a protein. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms from their initial positions over the course of the simulation. A stable complex will typically show low and converging RMSD values, indicating that it maintains a consistent conformation.

Studies on pyridazinone derivatives have repeatedly used this approach. In an investigation of pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), MD simulations were used to confirm the stability of the docked compounds in the ATP-binding pocket. tandfonline.comtandfonline.com Similarly, when pyridazinone-based analogs were studied as potential agents against skin cancer, MD simulations were performed on the most active compounds to explore ligand stability within the active site of the biological target PARP1. bohrium.com Another study on pyridazinone derivatives as potential lipase (B570770) inhibitors also employed MD simulations to examine the interactions and stability of the compounds with the target enzyme. inonu.edu.tr

Table 1: Selected MD Simulation Stability Findings for Pyridazinone Derivatives

| Compound Class | Protein Target | Simulation Finding | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazinone derivatives | FGFR1 | The protein complexes of selected compounds were subjected to MD simulations to analyze binding free energy and stability. | tandfonline.com |

| Pyridazinone-based analogs | PARP1 | MD simulations were performed for the most active analogs to explore ligand binding and stability, supporting in vitro data. | bohrium.com |

| Pyridazinone derivatives | Lipase | Molecular dynamics simulations were carried out to examine the interactions and stability of the compounds with the target. | inonu.edu.tr |

| Thiazole Schiff base derivatives | Various receptors | Derivatives remained in the binding site of the receptors during the whole simulation time with RMSD and RMSF values below 2 nm. | nih.gov |

MD simulations also allow for the analysis of the flexibility of different parts of the protein and the ligand through the Root Mean Square Fluctuation (RMSF). RMSF calculations measure the average deviation of each individual atom or residue over the course of the simulation. High RMSF values indicate regions of high flexibility, while low values suggest a more rigid structure. This analysis can reveal which parts of the protein or ligand are dynamic and how their flexibility might change upon binding, which can be critical for function and interaction.

In a study evaluating drug-like compounds against the Monkeypox virus VP39 protein, one of the compounds investigated (a pyridazinone derivative) was found to be slightly flexible during simulations. researchgate.net The RMSF analysis of another compound in the same study showed that it maintained a relatively rigid conformation within its binding site. mdpi.com This type of analysis provides insight into the dynamic nature of the binding event, complementing the static picture provided by molecular docking. researchgate.netmdpi.com

To obtain a more accurate estimation of binding affinity than what is provided by docking scores alone, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. These "end-point" methods calculate the binding free energy by combining the molecular mechanics energies in the gas phase with solvation free energies.

This technique was applied in the study of pyrazolo[3,4-d]pyridazinone derivatives against FGFR1. tandfonline.com The estimated binding free energies calculated via MM/GBSA were in good agreement with the experimental binding affinities, validating the computational model. tandfonline.com In another study of pyridazinone derivatives as potential aldose reductase inhibitors, molecular docking was used to predict binding free energy values, with one novel compound showing a strong binding free energy of -12.61 kcal/mol. wu.ac.thwu.ac.th These calculations provide a quantitative measure of binding strength that is crucial for ranking compounds and prioritizing them for synthesis and experimental testing.

Conformational Flexibility Analysis of Ligands and Receptors

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction in silico

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction models are used early in the drug discovery process to forecast a compound's absorption, distribution, metabolism, excretion, and potential toxicity. nih.govsciensage.inforesearchgate.net These predictions help to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity issues. nih.govresearchgate.net

Numerous studies on pyridazinone derivatives have incorporated in silico ADMET predictions. In a study of pyridazinones as potential human monoamine oxidase-B inhibitors, ADME calculations indicated that the compounds possessed good pharmacokinetic profiles. nih.gov Similarly, ADMET profiles were predicted for newly synthesized pyridazinone derivatives being investigated as aldose reductase inhibitors, with several compounds showing safe, drug-like characteristics based on Lipinski's rule of five. wu.ac.thwu.ac.th Another investigation into pyrazolo-pyridazinone derivatives as FGFR1 inhibitors also included ADME and toxicity predictions. tandfonline.com These computational assessments are essential for ensuring that the designed molecules have a higher probability of success in clinical trials.

Table 2: Summary of In Silico ADMET Predictions for Pyridazinone Derivatives

| Study Focus | Prediction Tool(s) | Key Findings | Reference |

|---|---|---|---|

| Pyridazinone derivatives as NNRTIs | Not specified | Favorable physicochemical properties for a suitable drug candidate were indicated. | tandfonline.com |

| Pyridazinone derivatives as hMAO-B inhibitors | Not specified | Compounds were predicted to have good pharmacokinetic profiles. | nih.gov |

| Pyrazolo-pyridazinone derivatives as FGFR1 inhibitors | Not specified | ADME and toxicity predictions were part of the computational workflow. | tandfonline.com |

| Pyridazinone derivatives as anti-proliferative agents | Molinspiration, ADMET-based Toxicity prediction | Predictions included cell line cytotoxicities, biological characteristics, hepatotoxicity, hERG blocking, and acute toxicity. | connectjournals.com |

| Pyridazinone derivatives as Aldose Reductase inhibitors | Pre-ADME, ProTox II | Several derivatives exhibited safe properties as drug candidates based on Lipinski's rule of five and ADMET profiles. | wu.ac.thwu.ac.th |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, FT-IR, ESI-MS)

The synthesis of new derivatives based on the pyridazinone core requires rigorous structural verification, which is primarily achieved through a combination of spectroscopic methods. mdpi.com Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization-Mass Spectrometry (ESI-MS) are indispensable tools in this process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms. For instance, in the characterization of a 6-(3-bromophenyl)pyridazin-3(2H)-one derivative, ¹H-NMR signals clearly identify the protons on the pyridazinone and phenyl rings, with chemical shifts (δ) appearing at specific ppm values and exhibiting characteristic splitting patterns (e.g., doublets, triplets, multiplets) based on neighboring protons. wu.ac.th The proton of the N-H group in the pyridazinone ring typically appears as a singlet at a downfield chemical shift, such as δ 10.93 ppm. wu.ac.th Two-dimensional NMR techniques, like COSY and HMBC, are often used to resolve complex structures by showing correlations between protons and carbons, confirming the connectivity of the molecular framework. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of a pyridazinone derivative will show characteristic absorption bands corresponding to specific bond vibrations. For example, a strong absorption band is typically observed for the carbonyl (C=O) group of the pyridazinone ring, often in the range of 1660-1710 cm⁻¹. wu.ac.th The N-H stretching vibration of the amine or amide groups usually appears as a distinct band around 3100-3200 cm⁻¹. wu.ac.th The presence of other functional groups, such as C-H (aromatic and aliphatic), C=N, and C-O, also gives rise to specific, identifiable peaks in the spectrum. mdpi.comwu.ac.th

Electrospray Ionization-Mass Spectrometry (ESI-MS) provides crucial information about the molecular weight of the synthesized compound. This soft ionization technique allows for the detection of the molecular ion peak, typically as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode), confirming the elemental composition and molecular formula. nih.gov High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can definitively confirm the elemental formula of a novel derivative by matching the measured mass to the calculated mass with a high degree of precision (e.g., within a few parts per million). wu.ac.th

Table 1: Example Spectroscopic Data for a Pyridazinone Derivative This table is a representative example based on published data for pyridazinone derivatives.

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H-NMR (500 MHz, CDCl₃) | δ 10.93 (s, 1H), 7.96 (s, 1H), 7.76 - 7.68 (m, 2H), 7.09 (d, 1H) | Confirms presence of N-H proton and aromatic protons on phenyl and pyridazinone rings. |

| FT-IR (KBr, cm⁻¹) | 3126 (N-H), 1707 (C=O), 1585 (C=N) | Indicates presence of amine, carbonyl, and imine functional groups. |

| HRMS (ESI) | m/z 250.9820 [M+H]⁺ | Corresponds to the calculated mass for the molecular formula C₁₀H₇BrN₂O. |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, LC-MS)

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity, which is a critical parameter for any subsequent biological or chemical studies.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. bohrium.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separated components appear as distinct spots, and the purity of the target compound can be estimated by the presence of a single spot. The retention factor (Rf) value is calculated for each spot, providing a characteristic property for a given compound in a specific solvent system.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of pyridazinone derivatives, High-Performance Liquid Chromatography (HPLC) is often used to separate the target compound from any impurities or unreacted starting materials with high resolution. nih.govwu.ac.th The purity of the compound is determined by integrating the area of the peak corresponding to the product in the chromatogram. wu.ac.th The coupled mass spectrometer provides simultaneous molecular weight information for the eluting peaks, confirming the identity of the main product and helping to identify any impurities. An ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method can be established for even more sensitive and selective quantification and identification. nih.gov

The isolation and purification of the final products are frequently achieved using column chromatography, often on silica gel, where the crude product is separated into its pure components by eluting with a gradient of solvents. mdpi.comnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While spectroscopic methods reveal the connectivity of atoms, X-ray Crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is particularly vital for establishing the absolute configuration of chiral centers and for understanding the precise spatial arrangement of atoms, bond lengths, and bond angles. nih.gov

To perform this analysis, a single crystal of the compound of suitable quality must be grown. mdpi.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, a complete 3D model of the molecular structure can be constructed.

Studies on pyridazinone derivatives have utilized X-ray crystallography to confirm their structures and analyze intermolecular interactions, such as hydrogen bonding, which dictates the molecular packing in the crystal lattice. nih.goviucr.org For example, analysis of crystal structures can reveal key details like the planarity of the pyridazinone ring and the dihedral angles between the ring and its substituents. iucr.org In cases involving chiral derivatives, X-ray crystallography is the gold standard for determining the absolute R or S configuration at stereogenic centers. nih.gov The data obtained, including the crystal system (e.g., monoclinic, triclinic) and space group (e.g., P-1, P2₁), provide a definitive structural fingerprint of the compound. mdpi.com

Environmental Fate and Ecotoxicological Research of Pyridazinone Derivatives

Degradation Pathways in Environmental Matrices (Soil, Water)

The breakdown of pyridazinone derivatives in the environment is influenced by a combination of biotic and abiotic factors. mdpi.com These processes, which include photodegradation and microbial degradation, transform the parent compounds into various metabolites. mdpi.com The rate and pathway of degradation are dependent on environmental conditions such as sunlight, temperature, humidity, pH, and the presence of microorganisms. mdpi.com

For instance, the herbicide Chloridazon (also known as Pyrazon) is known to degrade in the soil. agropages.com The primary degradation pathway involves microbial action that cleaves the phenyl group from the molecule. agropages.comnih.gov

Photodegradation Mechanisms

Photodegradation is a process where chemical compounds are broken down by sunlight. mdpi.com The conjugated π-systems present in the pyridazinone core suggest a susceptibility to photolytic decomposition under ultraviolet (UV) radiation. vulcanchem.com For some pyridazinone derivatives, UV exposure can lead to the cleavage of specific functional groups. The rate of photodegradation can be influenced by the medium, with the half-life of some herbicides varying significantly on soil surfaces. grdc.com.au For example, the pyridazinone herbicide Chloridazon is stable in aqueous solutions at pH levels from 3 to 9 but has a half-life of 150 hours in simulated sunlight. agropages.com

Table 1: Photodegradation Data for Selected Herbicides

| Compound | Group | Photodegradation Half-life | Conditions |

|---|---|---|---|

| Chloridazon | Pyridazinone | 150 hours | pH 7, water, xenon lamp agropages.com |

| Mesotrione | Triketone | 15-21 days | Soil photolysis grdc.com.au |

| Oxyfluorfen | Diphenylether | 20-30 days | Dry soil grdc.com.au |

| S-metolachlor | Chloroacetamide | 8 days | Sandy loam @ 15–52°C grdc.com.au |

Microbiological Degradation and Biotransformation

Microbial activity is a primary driver for the degradation of many herbicides in soil. numberanalytics.com Bacteria and fungi can utilize these compounds as a source of carbon and energy, transforming them into less complex substances. numberanalytics.com The degradation of the pyridazinone herbicide Chloridazon is a well-documented example of microbial action. cambridge.org In the soil, microorganisms cleave the phenyl group from the Chloridazon molecule, a process known as dephenylation, to form the metabolite 5-amino-4-chloro-3(2H)-pyridazinone. agropages.comnih.govcambridge.org This metabolite is not considered to have herbicidal activity. agropages.com

Studies have shown that repeated applications of Chloridazon to soil can select for and enhance the population of microorganisms capable of degrading it. nih.gov These adapted soils can metabolize high concentrations of the herbicide in a short period. nih.gov The process is efficient enough that this biochemical degradation has been used for the synthesis of the 14C-labeled 5-amino-4-chloro-3(2H)-pyridazinone metabolite for research purposes. nih.gov

Adsorption and Leaching Behavior in Soil Systems

The movement of pyridazinone derivatives through the soil profile is governed by adsorption and leaching processes. Adsorption, the binding of chemicals to soil particles, is influenced by soil properties such as organic matter and clay content. cambridge.org Compounds that are strongly adsorbed are less likely to leach into groundwater. nih.gov

Research on the pyridazinone herbicide Chloridazon indicates it is moderately mobile. herts.ac.uk Its adsorption in soil is related to the organic matter content. cambridge.org The leaching potential of different derivatives can vary. For example, salt derivatives of some herbicides are easily leached, whereas ester derivatives may resist leaching due to being more strongly adsorbed. cambridge.org In leaching studies with various soil types, some pyridazine-based compounds have been shown to remain predominantly in the upper soil layers, indicating a low potential for rapid downward migration. nih.gov

Persistence and Dissipation Kinetics in Environmental Compartments

The persistence of an agrochemical in the environment is often described by its half-life (DT50), the time it takes for half of the initial amount to dissipate. Pyridazinone herbicides like Chloridazon are considered moderately persistent in soil. herts.ac.uk The rate of disappearance has been found to be directly related to the soil's organic matter content and inversely related to the amount of rainfall. cambridge.org

The dissipation of many herbicides, including some pyridazinones, often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. researchgate.netnih.govcambridge.org However, other models, such as the biexponential equation, have also been used to describe dissipation more accurately, accounting for small residues that may persist over longer periods. cambridge.org For the herbicide Pyrazon (Chloridazon), dissipation studies in a sandy loam soil showed that less than 10% was degraded to its primary metabolite after 10 weeks at 21°C. cambridge.org

Table 2: Dissipation and Half-life of Selected Pyridazinone Herbicides

| Compound | System | Half-life (DT50) | Reference |

|---|---|---|---|

| Chloridazon (Pyrazon) | Soil | Moderately persistent; disappearance related to organic matter and rainfall | cambridge.orgherts.ac.uk |

| Norflurazon | Soil | 5-7 months for 50% decrease in surface soil concentration (sandy loam) | researchgate.net |

| Pyridaben | Citrus | >90.91% decline at 45 days | researchgate.net |

Development of Environmentally Friendly Agrochemicals Based on Pyridazinones

Concerns over pesticide residues and environmental contamination have driven research towards developing more eco-friendly agrochemicals. rsc.orgrsc.org The pyridazinone scaffold is considered a versatile base for creating new active compounds due to its high activity and potential for environmental friendliness. scholarsresearchlibrary.comresearchgate.net

One innovative approach involves developing plant activators based on the 3(2H)-pyridazinone structure. rsc.orgrsc.org Unlike traditional pesticides that are directly toxic to pathogens, plant activators protect crops by inducing the plant's own immune system. rsc.org This strategy offers benefits such as high efficacy, low toxicity, and a reduced risk of developing pathogen resistance. rsc.orgrsc.org Research has identified several 3(2H)-pyridazinone derivatives that exhibit excellent broad-spectrum induced resistance against various plant diseases without showing direct antimicrobial activity. rsc.org

Potential Applications and Novel Material Science Contributions

Pyridazinones as Corrosion Inhibitors

Pyridazinone derivatives have emerged as a significant class of organic corrosion inhibitors, particularly for protecting mild steel in acidic environments. research-nexus.nettandfonline.com Their effectiveness stems from the presence of heteroatoms (nitrogen and oxygen) and aromatic rings, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. researchgate.netmdpi.com

The mechanism of inhibition is generally attributed to the interaction of the lone pair of electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of iron atoms on the steel surface. This interaction leads to the formation of a coordinate bond, resulting in a chemisorbed layer that blocks the active corrosion sites. eui.eu Studies have shown that pyridazinone derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. research-nexus.net